

yttrium nickel alloy lattice parameters

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Compound Focus: Nickel;yttrium

CAS No.: 12333-67-4

Cat. No.: S1778220

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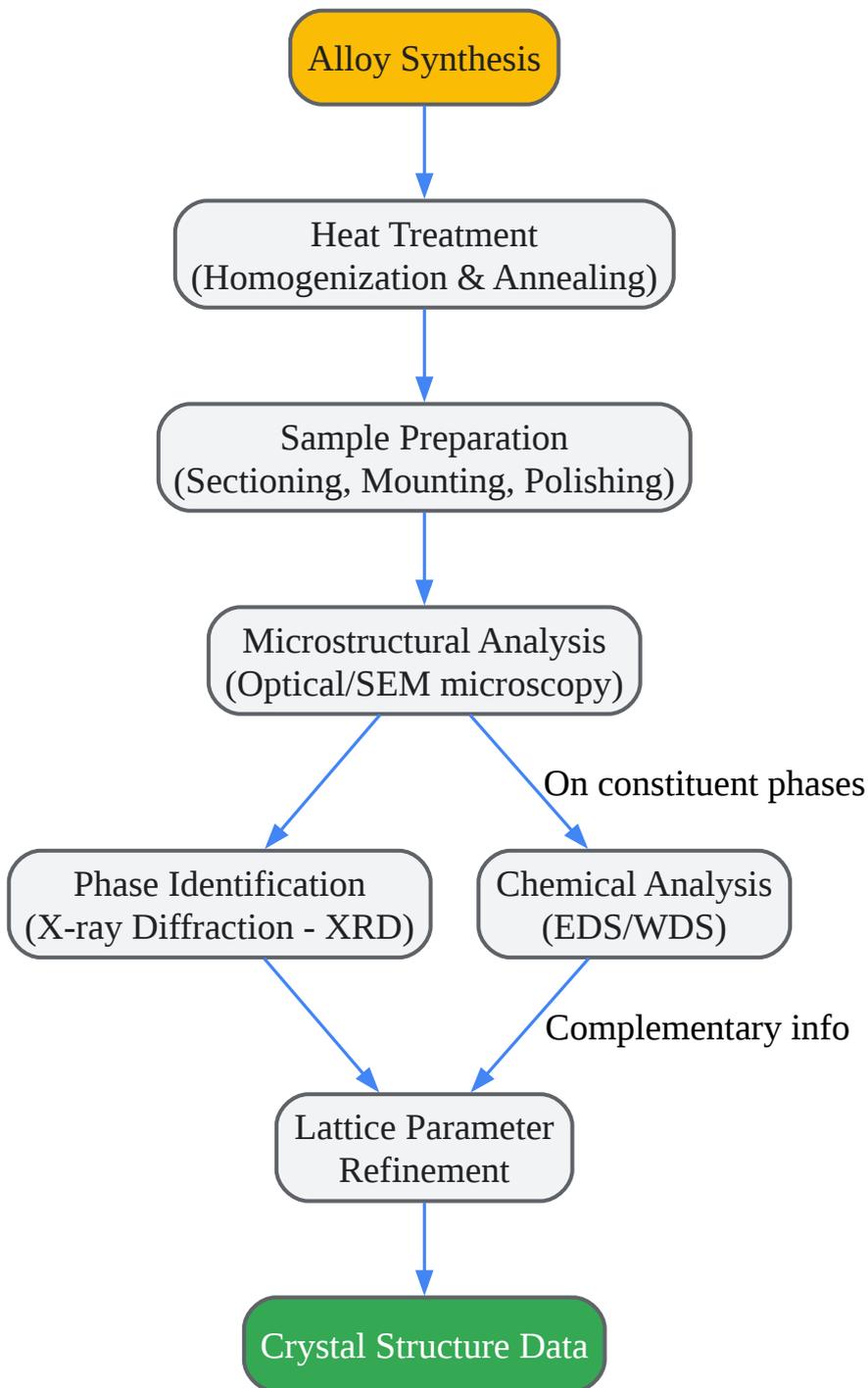
Known Y-Ni Intermetallic Compounds

The Y-Ni system features several intermetallic compounds, as identified in metallurgical studies [1]. The table below lists these known phases.

Compound	Stoichiometry	Melting Point / Decomposition
YFe-9~ (Y-2~Fe-17~)	Similar structure exists for Ni [1]	~1400 °C (congruent) [1]
YFe-4~ (Y-6~Fe-23~)	Similar structure exists for Ni [1]	~1300 °C (congruent) [1]
YFe-3~	Similar structure exists for Ni [1]	~1400 °C (congruent) [1]
YNi-5~	YNi-5~ [1]	Forms peritectically [1]
YNi-2~	YNi-2~ [1]	Incongruent melting at 1125 °C [1]

Experimental Protocols for Determination

Determining the crystal structures and lattice parameters of intermetallic compounds typically involves a combination of synthesis, heat treatment, and advanced characterization techniques. The following workflow outlines the key experimental steps, synthesized from general materials science practices [2] [1] [3].



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Experimental workflow for determining crystal structure and lattice parameters.

The key techniques involved are:

- **Alloy Synthesis and Preparation:** Creating a homogeneous alloy is the first critical step. This is often done by arc-melting or induction melting pure yttrium and nickel under an inert atmosphere (e.g., argon) to prevent oxidation [1]. To achieve a homogeneous equilibrium structure, the cast alloy must undergo a series of heat treatments (homogenization and annealing) at high temperatures under vacuum or protective gas [3].
- **X-ray Diffraction (XRD):** This is the primary technique for determining lattice parameters.
 - **Protocol:** A finely polished bulk sample or powdered material from the alloy is placed in an X-ray diffractometer. Cu K α radiation is a common X-ray source. The sample is scanned over a range of diffraction angles (2θ) [2].
 - **Data Analysis:** The resulting diffraction pattern shows peaks at specific angles. The positions of these peaks are used to identify the crystal structure of the present phases by matching them to known reference patterns (e.g., ICDD database). The precise lattice parameters (a , b , c , α , β , γ) are then refined using the Bragg's law relationship and least-squares refinement methods from the angular positions of multiple diffraction peaks [2].
- **Complementary Microstructural Analysis:**
 - **Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS):** SEM provides high-resolution images of the alloy's microstructure, revealing different phases. EDS is used to determine the chemical composition of each microscopic phase, confirming its identity (e.g., distinguishing YNi-5~ from Y~2~Ni~17~) [3].

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